molecular formula C23H22N4O3S B2657401 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1226449-98-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2657401
CAS No.: 1226449-98-4
M. Wt: 434.51
InChI Key: IBYHNKXSSSVEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide features a benzothiazole core substituted with an ethoxy group at position 6, linked via a propanamide bridge to a pyridazinone ring bearing a p-tolyl group. The ethoxy group on the benzothiazole and the p-tolyl substituent on the pyridazinone are critical for modulating solubility, bioavailability, and target interactions .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-30-17-9-10-19-20(13-17)31-23(24-19)25-22(29)15(3)27-21(28)12-11-18(26-27)16-7-5-14(2)6-8-16/h5-13,15H,4H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYHNKXSSSVEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]thiazole Ring: Starting with an appropriate aniline derivative, the benzo[d]thiazole ring can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized from a hydrazine derivative and a diketone through a condensation reaction.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole and pyridazinone intermediates with a propanamide linker using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a subject of interest for research into new therapeutic agents. The molecular formula and key structural features include:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Key Functional Groups : Benzothiazole, pyridazine, and propanamide moieties.

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer progression. The specific compound under discussion has shown promise in preliminary studies for its potential anticancer properties.

Case Study : A study on similar benzothiazole derivatives demonstrated their effectiveness against various human cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These compounds were found to induce apoptosis and inhibit cell proliferation, suggesting that N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide may exhibit similar effects .

Antimicrobial Properties

Benzothiazole derivatives have been studied for their antimicrobial activities, including antibacterial and antifungal effects. The compound's structure suggests it may interact with microbial targets, potentially leading to the development of new antimicrobial agents.

Research Findings : In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, indicating that this compound could be explored for similar applications .

Anti-inflammatory Potential

The compound may also possess anti-inflammatory properties. Benzothiazole derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Example : A related study demonstrated that certain benzothiazole compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Ethoxybenzothiazole and p-tolyl pyridazine derivatives.
  • Reagents : Standard reagents for amide formation.
  • Optimization Conditions : Temperature, time, and pH must be optimized to achieve high yields.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Benzothiazole Derivatives with Alkoxy Substituents

Compounds sharing the N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide/propanamide scaffold exhibit variations in alkoxy chain length and heterocyclic attachments, influencing their physicochemical and biological profiles:

Compound Name Molecular Formula Substituents (R) Melting Point (°C) Key IR/NMR Features Biological Activity Reference
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)...)acetamide C23H17N5O4S3 4-Sulfamoylphenyl 255.9 NH (3336 cm⁻¹), CO (1680 cm⁻¹) Not reported
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazoline)...) C26H18N6O2S2 Triazinoquinazoline 246–249 C=O (1670 cm⁻¹), aromatic C-H (3059 cm⁻¹) Anticancer potential
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazoline)...) C21H16N6O3S2 Phenyl-triazinoquinazoline 271–273 C=O (1655 cm⁻¹), S=O (1355 cm⁻¹) Not reported

Key Observations :

  • Alkoxy Chain Effects : Ethoxy-substituted benzothiazoles (e.g., ) exhibit higher melting points (~255°C) compared to methoxy analogs (~246–273°C), likely due to increased molecular weight and packing efficiency .
  • Heterocyclic Attachments: Triazinoquinazoline-linked derivatives () show distinct C=O and aromatic C-H stretches in IR, differing from sulfonamide-containing analogs ().

Pyridazinone Derivatives with Piperazine/Aryl Substituents

Pyridazinone-based compounds with acetohydrazide or propanamide bridges demonstrate substituent-dependent bioactivity:

Compound Name Molecular Formula Substituents (R1/R2) Melting Point (°C) Spectral Data Cytotoxicity (IC50) Reference
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)...) C23H22ClN7O4 4-Chlorophenyl 238–239 1H-NMR: δ 8.3 (CH2N), 7.8 (NO2) Anti-proliferative (AGS cells)
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)...) C25H28FN7O2 4-Fluorophenyl 243–244 13C-NMR: δ 160 (C=O), 115 (C-F) Moderate cytotoxicity
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)...) C23H22FN5O3 4-Fluorophenyl 202–203 IR: C-N (1602 cm⁻¹), C=O (1678 cm⁻¹) Not reported

Key Observations :

  • Electron-Withdrawing Groups : Nitro and chloro substituents () enhance thermal stability (higher melting points) compared to methoxy/fluoro analogs .
  • Bioactivity Trends : Fluorophenyl-piperazine derivatives () show moderate anti-proliferative activity against AGS gastric cancer cells, suggesting the target compound’s p-tolyl group may alter potency due to hydrophobic interactions .

Hybrid Compounds with Antipyrine/Pyridazinone Moieties

Antipyrine hybrids () highlight the role of propanamide vs. acetamide bridges:

Compound Name Molecular Formula Bridge Length Substituents (R) Yield (%) IR Data (C=O, cm⁻¹)
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrine)acetamide C29H30N6O3 Acetamide Benzylpiperidine 62 1664, 1642
3-[3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrine)propanamide C28H29ClN6O3 Propanamide 4-Chlorophenyl 51 1681, 1655

Key Observations :

  • Bridge Length : Propanamide-linked hybrids (e.g., ) exhibit lower yields (42–51%) than acetamide analogs (62%), possibly due to steric hindrance during synthesis .
  • Substituent Effects : Chlorophenyl groups enhance C=O stretching frequencies, indicating stronger electron-withdrawing effects .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Ethoxy groups on benzothiazoles improve solubility compared to methoxy analogs, while p-tolyl substituents on pyridazinones may enhance membrane permeability .
  • Therapeutic Potential: Pyridazinone derivatives with fluorophenyl-piperazine moieties () show promise in oncology, suggesting the target compound’s p-tolyl group warrants evaluation against AGS cells .
  • Synthetic Challenges : Propanamide bridges (as in the target compound) may require optimized coupling conditions to improve yields, as seen in .

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of 422.5 g/mol. Its structure includes functional groups that are known to interact with various biological targets, which suggests a potential for significant pharmacological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as ethoxybenzothiazole and pyridazine derivatives. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed for monitoring the reaction progress.

Biological Activity

Research indicates that derivatives of benzothiazole and pyridazine compounds exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro assays have demonstrated cytotoxic effects against various tumor cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Compounds within this class have shown significant antibacterial and antifungal activities. For instance, studies on related benzothiazole derivatives have reported minimum inhibitory concentrations (MICs) in the range of 50 µg/mL against several pathogens .
  • Neuroprotective Effects : Some related compounds have been evaluated for their neuroprotective properties in models of ischemia/reperfusion injury, demonstrating potential benefits in neurological disorders .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Cytotoxicity Assays : A study on structurally related benzothiazoles showed selective cytotoxicity against tumorigenic cell lines with IC50 values ranging from 28 to 290 ng/mL, suggesting that modifications in the structure can enhance efficacy against specific cancer types .
  • Antitubercular Activity : Research has highlighted the anti-tubercular properties of benzothiazole derivatives, with some compounds exhibiting moderate to good activity against Mycobacterium tuberculosis .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibitory effects on HDACs; cytotoxicity against cancer cell lines
AntimicrobialSignificant antibacterial and antifungal activity; MICs around 50 µg/mL
NeuroprotectiveProtective effects in ischemia/reperfusion models
AntitubercularModerate to good activity against Mycobacterium tuberculosis

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Answer:

  • Core Strategy : Focus on modular synthesis of the benzothiazole and pyridazinone moieties, followed by coupling via amide bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are ideal for amidation, while ethanol or methanol aids recrystallization for purification .
  • Protection/Deprotection : Use phthalimide groups for amine protection, as described in N-deprotection protocols involving hydrazine hydrate in refluxing ethanol .
  • Catalysis : Consider acid catalysts (e.g., H₂SO₄) for ester hydrolysis or coupling reactions, as demonstrated in analogous pyridazine syntheses .

Basic: How to characterize the purity and structural integrity of this compound?

Answer:

  • Melting Point Analysis : Compare observed vs. literature values to assess purity; deviations >2°C suggest impurities .
  • Chromatography : Use TLC (Rf values) with ethyl acetate/hexane (3:7) for preliminary purity checks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using chemical shift databases for benzothiazole (δ 7.2–8.1 ppm) and pyridazinone (δ 6.5–7.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
    • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

Advanced: How to resolve contradictory NMR data between theoretical predictions and experimental results?

Answer:

  • Dynamic Effects : Rotameric states in amide bonds can split signals. Use variable-temperature NMR to identify conformational exchange .
  • Solvent Artifacts : Deuterochloroform may induce shifts; cross-validate in DMSO-d₆ to rule out solvent polarity effects .
  • Computational Validation : Compare experimental shifts with DFT-calculated NMR (e.g., B3LYP/6-31G* level) to assign ambiguous peaks .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

Answer:

  • Scaffold Modification :
    • Vary substituents on the p-tolyl group (e.g., electron-withdrawing groups at the para position) to assess electronic effects on bioactivity.
    • Replace ethoxy with methoxy or propoxy groups on the benzothiazole to study steric impacts .
  • Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity screening) to correlate structural changes with activity .

Basic: What solvents and reaction conditions optimize yield during synthesis?

Answer:

  • Amidation : Use DMF at 80–100°C with coupling agents (e.g., EDC/HOBt) for >70% yield .
  • Cyclization : Pyridazinone formation benefits from acetic acid as both solvent and catalyst under reflux .
  • Purification : Ethanol recrystallization removes unreacted starting materials, improving yield to >85% .

Advanced: How to employ computational methods to predict biological activity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Prioritize binding poses with ΔG < −7 kcal/mol .
  • QSAR Models : Train models on pyridazinone derivatives using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding kinetics .

Advanced: How to address low bioavailability in pharmacological studies?

Answer:

  • Prodrug Design : Introduce ester moieties at the ethoxy group to enhance solubility; hydrolyze in vivo to the active form .
  • Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life, as shown for similar thiazole derivatives .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., amide bonds) and modify with bioisosteres (e.g., sulfonamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.